(3S,6R)-6-Methylpiperidine-3-carboxamide;hydrochloride
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Overview
Description
Mechanism of Action
The mechanism of action of ((3S,6R)-6-Methylpiperidine-3-carboxamide;hydrochloride)-6-Methylpiperidine-3-carboxamide;hydrochloride is not fully understood. However, it has been suggested that it may act as a modulator of the GABAergic system, which is involved in the regulation of neurotransmitters in the brain. It may also act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
(this compound)-6-Methylpiperidine-3-carboxamide;hydrochloride has been shown to have various biochemical and physiological effects. It has been reported to have anticonvulsant, analgesic, and anxiolytic properties. It has also been shown to improve cognitive function and memory in animal studies.
Advantages and Limitations for Lab Experiments
((3S,6R)-6-Methylpiperidine-3-carboxamide;hydrochloride)-6-Methylpiperidine-3-carboxamide;hydrochloride has several advantages for lab experiments. It is readily available, easy to synthesize, and has low toxicity. However, its limitations include its poor solubility in water and its instability under certain conditions.
Future Directions
There are several future directions for the study of ((3S,6R)-6-Methylpiperidine-3-carboxamide;hydrochloride)-6-Methylpiperidine-3-carboxamide;hydrochloride. One direction is the investigation of its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the synthesis of new compounds using (this compound)-6-Methylpiperidine-3-carboxamide;hydrochloride as a building block. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
In conclusion, (this compound)-6-Methylpiperidine-3-carboxamide;hydrochloride is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further studies are needed to fully understand the potential of this compound.
Synthesis Methods
((3S,6R)-6-Methylpiperidine-3-carboxamide;hydrochloride)-6-Methylpiperidine-3-carboxamide;hydrochloride can be synthesized using different methods. One of the most common methods is the reaction between 6-methylpiperidine-3-carboxylic acid and thionyl chloride, followed by the reaction with ammonia to form (this compound)-6-Methylpiperidine-3-carboxamide. The final step involves the addition of hydrochloric acid to form (this compound)-6-Methylpiperidine-3-carboxamide;hydrochloride.
Scientific Research Applications
((3S,6R)-6-Methylpiperidine-3-carboxamide;hydrochloride)-6-Methylpiperidine-3-carboxamide;hydrochloride has been extensively studied for its potential applications in various fields. It has been used as a building block in the synthesis of different compounds, including pharmaceuticals, agrochemicals, and materials. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Safety and Hazards
properties
IUPAC Name |
(3S,6R)-6-methylpiperidine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-5-2-3-6(4-9-5)7(8)10;/h5-6,9H,2-4H2,1H3,(H2,8,10);1H/t5-,6+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUQHTCIGLWXMN-IBTYICNHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](CN1)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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